

BODIPY® FL Ethylamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: BODIPY FL Ethylamine

Cat. No.: B15622449

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the photophysical properties, experimental applications, and technical specifications of BODIPY® FL Ethylamine, a versatile fluorescent probe. Designed for professionals in research and drug development, this document offers detailed protocols and data to facilitate its effective use in various scientific applications.

Core Photophysical Properties

BODIPY® FL Ethylamine is a bright, green-fluorescent dye characterized by its high fluorescence quantum yield and sharp emission peak. Its spectral properties are largely insensitive to solvent polarity and pH, making it a robust tool for cellular and molecular studies. [1][2] The core structure is based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) fluorophore. The ethylamine group provides a reactive handle for conjugation to various biomolecules.

Quantitative Data Summary

The key photophysical parameters for BODIPY® FL and its amine-reactive derivatives are summarized below. These values are critical for designing and interpreting fluorescence-based experiments.

Parameter	Value	Solvent/Conditions	Reference
Molar Extinction Coefficient (ϵ)	~80,000 - 87,000 $M^{-1}cm^{-1}$	Methanol or TFE with 0.1% TFA	[3][4]
Excitation Maximum (λ_{ex})	~502 - 505 nm	Methanol/PBS	[1][5]
Emission Maximum (λ_{em})	~510 - 512 nm	Methanol/PBS	[1][5]
Fluorescence Quantum Yield (Φ)	~0.97	TFE with 0.1% TFA	[3]
Fluorescence Lifetime (τ)	~5.7 nanoseconds	Methanol	[3]
Molecular Weight	291.15 g/mol	-	[6]

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a fundamental property of a chromophore that quantifies its ability to absorb light at a specific wavelength. It is determined experimentally using the Beer-Lambert law, $A = \epsilon bc$, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.

Materials:

- BODIPY® FL Ethylamine solid
- High-purity solvent (e.g., methanol or ethanol)
- Calibrated UV-Vis spectrophotometer
- 1 cm path length quartz cuvettes
- Volumetric flasks and pipettes

- Analytical balance

Procedure:

- **Prepare a Stock Solution:** Accurately weigh a small amount of BODIPY® FL Ethylamine and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).
- **Prepare Serial Dilutions:** From the stock solution, prepare a series of dilutions with decreasing concentrations (e.g., 10 µM, 8 µM, 6 µM, 4 µM, 2 µM) in the same solvent using volumetric flasks.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamp to warm up and stabilize.
- **Blank Measurement:** Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and zero the absorbance across the desired wavelength range.
- **Absorbance Measurements:** Starting with the most dilute solution, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}), which is approximately 503 nm for BODIPY® FL. Ensure that the absorbance values fall within the linear range of the instrument (typically below 1.0).
- **Data Analysis:** Plot a graph of absorbance (A) on the y-axis versus concentration (c) in mol/L on the x-axis. The data points should form a straight line that passes through the origin.
- **Calculate Molar Extinction Coefficient:** Perform a linear regression on the data. The slope of the line is equal to the molar extinction coefficient (ϵ) multiplied by the path length (b). Since the path length is 1 cm, the slope of the line is the molar extinction coefficient in $\text{M}^{-1}\text{cm}^{-1}$.^[7]

Labeling Primary Amines with BODIPY® FL Ethylamine

BODIPY® FL Ethylamine can be used to label molecules containing aldehydes or ketones through the formation of a Schiff base, which can then be reduced to a stable amine linkage. For direct and stable labeling of primary amines on proteins, peptides, or amine-modified oligonucleotides, an activated form such as BODIPY® FL NHS ester is typically used. The following is a general protocol for protein labeling with an amine-reactive BODIPY® FL dye.

Materials:

- Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
- BODIPY® FL NHS Ester
- Anhydrous dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., PD-10 desalting column)
- Reaction tubes

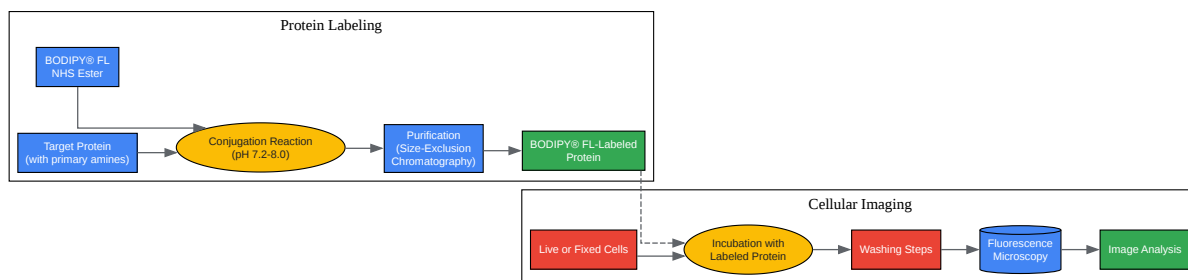
Procedure:

- **Prepare Protein Solution:** Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
- **Prepare Dye Stock Solution:** Immediately before use, dissolve the BODIPY® FL NHS ester in DMSO to a concentration of 1-10 mM.
- **Labeling Reaction:** Add a 5-10 fold molar excess of the dye stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the protein.
- **Incubation:** Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the appropriate buffer (e.g., PBS).
- **Characterization:** Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_{max} of the dye (~503 nm).

Visualized Workflows and Pathways

Experimental Workflow: Protein Labeling and Cellular Imaging

The following diagram illustrates a typical workflow for labeling a target protein with BODIPY® FL and its subsequent use in cellular imaging.

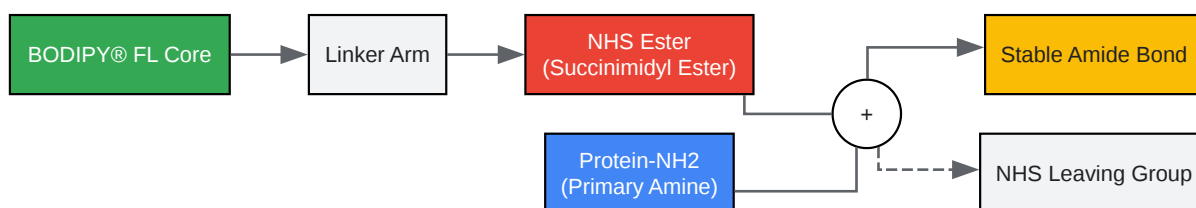


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Caption: Workflow for protein labeling with BODIPY® FL and cellular imaging.

Logical Relationship: Amine-Reactive Labeling Chemistry

This diagram illustrates the chemical principle behind the labeling of a primary amine with a BODIPY® FL succinimidyl ester (NHS ester).



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